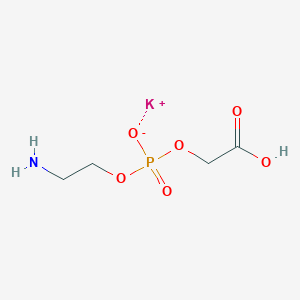

Potassium;2-aminoethyl carboxymethyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Carbon Capture Technologies

Research into blended absorbents for CO2 capture from flue gas identified that amines, including 2-((2-aminoethyl)amino)ethanol, when blended with trisodium phosphate (TSP), can significantly improve absorption performance. Potassium lysinate (K-Lys) added to TSP showed the highest CO2 loading capacity among the studied additives, highlighting its potential in gas separation technologies (Ramezani et al., 2017).

Synthesis of Complex Molecules

Potassium phosphate has been found to be a highly active catalyst in the synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and atmospheric carbon dioxide. This research demonstrates the utility of potassium phosphate in organic synthesis, enabling the formation of valuable compounds under mild conditions (Ue Ryung Seo & Y. Chung, 2017).

Material Science and Optics

Studies on potassium dihydrogen phosphate (KDP) have explored its interaction with various dopants and its properties as a nonlinear optical material. For instance, L-arginine–doped KDP crystals, grown by the slow solvent evaporation technique, showed enhanced infrared absorption and Raman spectroscopic features, indicating the potential for functionalization in optical applications (Jayesh Govani et al., 2009). Additionally, KDP's microhardness and indentation fracture properties were investigated, providing insights into its mechanical behavior and potential in laser systems (T. Fang & J. Lambropoulos, 2004).

Nonlinear Optical Devices

Potassium titanyl phosphate (KTP) is highlighted for its superior nonlinear optical properties, particularly in frequency doubling of Nd laser radiation. The structure, defect chemistry, and processing-defect-property relationships of KTP have been reviewed, proposing strategies for novel thin-film photonic devices (M. Hagerman & K. Poeppelmeier, 1995).

Zukünftige Richtungen

The future directions of research on Potassium;2-aminoethyl carboxymethyl phosphate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Wirkmechanismus

Mode of Action

Potassium;2-aminoethyl carboxymethyl phosphate exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion . It enters cells via active transport from extracellular fluid .

Biochemical Pathways

The compound is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It plays a crucial role in maintaining the acid-base balance, carbohydrate metabolism, and gastric secretion .

Pharmacokinetics

The compound is well absorbed from the upper gastrointestinal tract . It is primarily excreted through urine, with over 80% to 90% of the dose being reabsorbed by the kidney . Small amounts are also excreted through the skin and feces .

Result of Action

The action of Potassium;2-aminoethyl carboxymethyl phosphate results in the maintenance of normal renal function, the conduction of nerve impulses in the heart, brain, and skeletal muscle, and the contraction of cardiac, skeletal, and smooth muscles .

Action Environment

Environmental factors such as diet, medication, and health conditions can influence the action, efficacy, and stability of Potassium;2-aminoethyl carboxymethyl phosphate. For instance, certain medications and health conditions can lead to an increase in potassium levels, which may require adjustment of the dosage .

Eigenschaften

IUPAC Name |

potassium;2-aminoethyl carboxymethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P.K/c5-1-2-10-12(8,9)11-3-4(6)7;/h1-3,5H2,(H,6,7)(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKDQCZVSYQNHP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)([O-])OCC(=O)O)N.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)

![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)

![2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2996137.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)